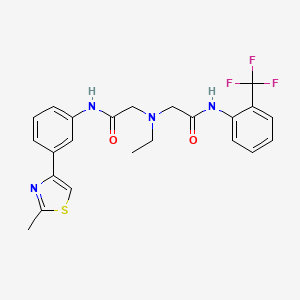

2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C23H23F3N4O2S |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

2-[ethyl-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

InChI |

InChI=1S/C23H23F3N4O2S/c1-3-30(13-22(32)29-19-10-5-4-9-18(19)23(24,25)26)12-21(31)28-17-8-6-7-16(11-17)20-14-33-15(2)27-20/h4-11,14H,3,12-13H2,1-2H3,(H,28,31)(H,29,32) |

InChI Key |

GAYOAQZVOXTLBS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C)CC(=O)NC3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves:

- Formation of key amide bonds via coupling reactions between amines and acid derivatives.

- Introduction of the 2-methylthiazol-4-yl phenyl amine moiety through nucleophilic aromatic substitution or reductive amination.

- Installation of the trifluoromethyl-substituted phenyl group through selective amide bond formation.

- Use of protecting groups and their subsequent removal to prevent side reactions.

Specific Synthetic Steps and Conditions

Amide Bond Formation

Amide bonds are commonly formed by coupling carboxylic acid derivatives (such as acid chlorides or esters) with amines under controlled conditions. For example, the formation of an amide between a trifluoromethyl-substituted aniline and an acid chloride intermediate is achieved in anhydrous solvents like dichloromethane, often with the aid of coupling agents or under microwave irradiation to enhance reaction rates and yields.

Use of Protecting Groups and Purification

Protecting groups such as tetrahydropyranyl (THP) ethers may be used to mask reactive hydroxyl groups during intermediate steps. These groups are removed under mild acidic conditions after the key couplings are completed to avoid side reactions. Purification of intermediates and final products is typically performed by silica gel chromatography using gradient elution (e.g., heptane/ethyl acetate mixtures) to afford compounds with high purity.

Representative Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core acetamide scaffold with several analogs but differs in substituent composition, which critically influences its physicochemical and biological behavior. Key comparisons include:

Key Observations :

- Unlike ’s dichlorophenyl analogs , the target compound lacks electronegative halogens, reducing electrophilic reactivity but improving metabolic stability.

Comparison with :

- uses 2,6-dichlorophenylacetic acid and 2-aminothiazole in a carbodiimide-mediated reaction. The target compound would replace dichlorophenylacetic acid with a trifluoromethylphenylacetic acid derivative.

- Yields for such reactions typically range from 60–80%, depending on steric hindrance from substituents .

Physicochemical Properties

Data from structural analogs suggest the following properties:

Key Insights :

- The target compound’s trifluoromethyl group increases LogP compared to ’s trifluoromethoxy analog , reducing aqueous solubility.

- Hydrogen-bonding networks, as seen in , may stabilize the target compound’s solid-state structure, though steric effects from the ethylamino linker could alter packing efficiency.

Biological Activity

The compound 2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 1112040-89-7) is a thiazole-derived molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 476.52 g/mol. The structural features include a thiazole ring, which is significant for its pharmacological properties.

Anticancer Properties

Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma).

- Mechanism of Action : The presence of the thiazole moiety has been linked to enhanced cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported IC50 values ranging from 1.61 to 1.98 µg/mL for related thiazole derivatives, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | A549 | 1.61 ± 1.92 | Apoptosis induction |

| Compound 10 | C6 | 1.98 ± 1.22 | Cell cycle arrest |

Antimicrobial Activity

The compound's thiazole structure also suggests potential antimicrobial properties. Thiazoles are known to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making them valuable in antibiotic development.

- Tested Against : Various bacterial strains.

- Activity Assessment : Compounds with similar structures demonstrated significant antibacterial effects, attributed to their ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications of the compound influence its biological activity:

- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Substituents on Phenyl Rings : Electron-donating groups increase activity; for example, methyl substitutions significantly enhance cytotoxic effects.

- Trifluoromethyl Group : Contributes to lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

Several studies have documented the efficacy of thiazole derivatives in preclinical models:

- A study on a series of thiazole derivatives indicated that those with a methyl group at position 4 of the phenyl ring exhibited increased cytotoxicity against A549 cells compared to their unsubstituted counterparts .

- Another investigation highlighted that compounds exhibiting strong hydrophobic interactions with target proteins showed enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation between ethylenediamine derivatives and activated carboxylic acids (e.g., chloroacetyl chloride) under reflux conditions .

- Thiazole ring construction via cyclization of thiourea intermediates with α-haloketones, requiring controlled temperatures (0–25°C) and solvents like dichloromethane or ethanol .

- Selective functionalization of the trifluoromethylphenyl group using catalysts like triethylamine to minimize side reactions .

Q. Critical conditions :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalysts : Triethylamine or DMAP improves amidation efficiency .

- Temperature control : Low temperatures (0–5°C) reduce undesired byproducts during thiazole formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies regiochemistry of the thiazole ring and confirms acetamide linkage .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and trifluoromethyl regions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictory data regarding biological activity observed in different assay systems?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability assays (e.g., MTT) to confirm target specificity .

- Pharmacokinetic studies : Evaluate metabolic stability in liver microsomes to rule out false negatives due to rapid degradation .

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to account for assay variability .

Example : A study on a related quinazolinone derivative resolved discrepancies by correlating cytotoxicity (IC₅₀) with target protein binding affinity (Kd) using surface plasmon resonance (SPR) .

Q. What strategies are recommended for structural modifications to enhance pharmacokinetic properties without compromising bioactivity?

- Trifluoromethyl group optimization : Replace with bulkier fluorinated groups (e.g., pentafluorophenyl) to improve metabolic stability while retaining hydrophobic interactions .

- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., chloro) at the 4-position to enhance solubility via dipole interactions .

- Acetamide linker modification : Replace the ethylamino group with a morpholinoethyl moiety to reduce plasma protein binding .

Q. Structural-Activity Relationship (SAR) Insights :

| Modification Site | Example Change | Impact on PK/PD |

|---|---|---|

| Trifluoromethylphenyl | CF₃ → OCF₃ | ↑ Metabolic stability, ↓ CYP3A4 inhibition |

| Thiazole 4-position | H → Cl | ↑ Solubility, retained IC₅₀ |

Q. What computational modeling approaches are suitable for predicting binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds with residues like Asp831 .

- QSAR modeling : Develop 2D/3D descriptors (e.g., LogP, polar surface area) to predict bioavailability and toxicity .

Case Study : A pyrimidoindole derivative showed improved binding free energy (-9.2 kcal/mol) in MD simulations, aligning with experimental IC₅₀ values of 0.8 µM in breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.